molecular formula C29H50O B1194776 Schottenol CAS No. 521-03-9

Schottenol

Cat. No.: B1194776
CAS No.: 521-03-9
M. Wt: 414.7 g/mol
InChI Key: YSKVBPGQYRAUQO-UZSYLJJSSA-N
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Biochemical Analysis

Biochemical Properties

Schottenol plays a significant role in biochemical reactions, particularly in the modulation of lipid metabolism. It interacts with enzymes such as acyl-CoA:cholesterol acyltransferase, which is involved in the esterification of cholesterol. This compound also interacts with proteins like sterol regulatory element-binding proteins, which are crucial for lipid homeostasis. These interactions help regulate cholesterol levels and maintain cellular lipid balance .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of nuclear receptors such as liver X receptors and peroxisome proliferator-activated receptors, which play key roles in lipid metabolism and inflammation. This compound’s impact on these receptors can lead to changes in gene expression, affecting cellular functions such as lipid synthesis, storage, and degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit the activity of enzymes like acyl-CoA:cholesterol acyltransferase, reducing cholesterol esterification. This compound also activates liver X receptors and peroxisome proliferator-activated receptors, leading to changes in gene expression that promote lipid metabolism and anti-inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its bioactivity may decrease due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of lipid metabolism and anti-inflammatory responses. The stability and degradation of this compound need to be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on lipid metabolism and inflammation. At high doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and disruption of lipid homeostasis. It is crucial to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as acyl-CoA:cholesterol acyltransferase and proteins like sterol regulatory element-binding proteins. These interactions influence metabolic flux and metabolite levels, contributing to the regulation of cholesterol and lipid homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can be incorporated into lipoproteins, facilitating its distribution in the bloodstream. This compound’s localization and accumulation in specific tissues can affect its bioactivity and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in cellular membranes, where it can interact with membrane-bound enzymes and receptors. This compound’s targeting to specific compartments or organelles may be influenced by post-translational modifications and targeting signals, affecting its bioactivity and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Schottenol can be synthesized through the hydrogenation of α-spinasterol over platinum in ether . This method involves the reduction of the double bonds in α-spinasterol, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is typically extracted from natural sources such as seed oils. The extraction process involves preparative chromatography methods to isolate and purify the compound . This ensures that the this compound obtained is of high purity and suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Schottenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation over platinum or nickel catalysts is commonly used.

    Substitution: Various reagents, such as halogens and acids, can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxysterols

    Reduction: Saturated analogs of this compound

    Substitution: Various substituted derivatives depending on the reagents used

Properties

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKVBPGQYRAUQO-UZSYLJJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331642
Record name Schottenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-03-9
Record name Schottenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmast-7-en-3-ol, (3beta,5alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Schottenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stigmast-7-en-3-ol, (3β,5α)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L60JD672
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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